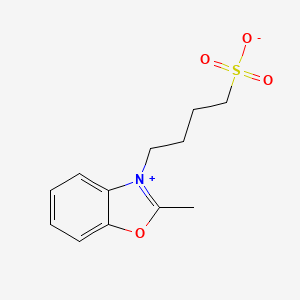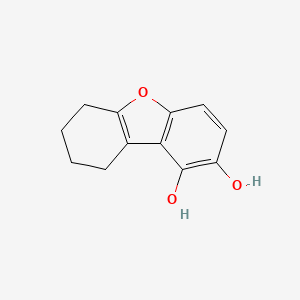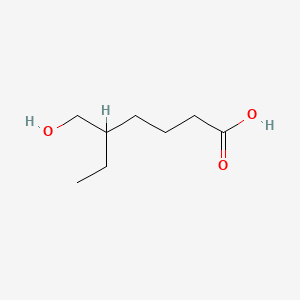
5-(Hydroxymethyl)heptanoic acid
Overview
Description
5-(Hydroxymethyl)heptanoic acid, also known as 5-Ethyl-6-hydroxyhexanoic Acid, is an intermediate in the synthesis of metabolites of Bis (2-ethylhexyl) Phthalate (DEHP) . It has a molecular weight of 160.21 and a molecular formula of C8H16O3 .
Synthesis Analysis
5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The current systems for preparing 5-HMF are disadvantaged by poor selectivity and a low conversion rate . The production of 5-HMF involves an acid-catalyzed reaction (dehydration) whereby three water molecules are removed from simple sugars of monosaccharides, disaccharides .
Molecular Structure Analysis
5-(Hydroxymethyl)heptanoic acid contains total 26 bond(s); 10 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .
Chemical Reactions Analysis
Biomass-derived hydroxymethyl-2-furfural (HMF) can be converted to 2,5-furan dicarboxylic acid (FDCA) through multiple oxidation reactions .
Physical And Chemical Properties Analysis
5-(Hydroxymethyl)heptanoic acid has a molecular weight of 160.21 and a molecular formula of C8H16O3 . It is soluble in Chloroform (Slightly), Methanol (Slightly), and appears as a Clear Colorless Oil .
Scientific Research Applications
Synthesis of Epothilone A Fragment: The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, involved optical resolution using lipase-catalyzed hydrolysis (Shioji et al., 2001).
Anticonvulsant Treatment: Heptanoate, a related compound, is used in the treatment of rare metabolic disorders and has shown potential as an anticonvulsant in mouse seizure models (Borges & Sonnewald, 2012).
Synthesis of Pseudo-hexopyranose: Isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally similar to 5-(Hydroxymethyl)heptanoic acid, were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).
Biomass Conversion: 5-Hydroxymethyl-2-furfural, a compound related to 5-(Hydroxymethyl)heptanoic acid, is converted into 2,5-furandicarboxylic acid, showing potential in renewable chemical production (Casanova et al., 2009).
Neurotransmitter Research: The voltammetric detection of 5-hydroxytryptamine release in the brain offers insights into neurotransmitter dynamics, demonstrating the importance of related hydroxymethyl compounds in neurological research (Hashemi et al., 2009).
Production of Biochemicals: ω-Hydroxyundec-9-enoic acid and n-heptanoic acid, derivatives of heptanoic acid, are produced from ricinoleic acid using an Escherichia coli-based biocatalyst, highlighting applications in bioplastics and other industrial fields (Jang et al., 2014).
Extraction of Biomass Chemicals: The extraction of 5-hydroxymethylfurfural from aqueous solutions points to improved methods for isolating valuable biomass-derived chemicals (Sindermann et al., 2016).
Metabolism of Plasticizers: The detection of 4-heptanone in urine, a metabolite of 2-ethylhexanoic acid from plasticizers, illustrates the metabolic pathways of similar compounds (Walker & Mills, 2001).
Future Directions
The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .
properties
IUPAC Name |
5-(hydroxymethyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVDZINAQAKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)heptanoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



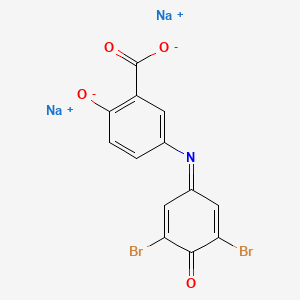
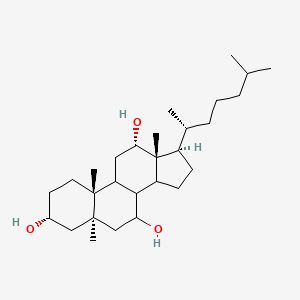
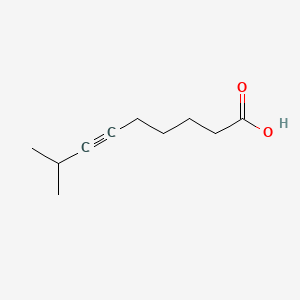
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
